N-[4-(1-azepanylsulfonyl)phenyl]-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
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Overview
Description
N-[4-(1-azepanylsulfonyl)phenyl]-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a sulfonyl group, a triazole ring, and an adamantane moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide typically involves multiple steps, starting with the preparation of key intermediatesThe azepane ring is then incorporated through a nucleophilic substitution reaction, and the sulfonyl group is introduced via sulfonation .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-azepanylsulfonyl)phenyl]-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
N-[4-(1-azepanylsulfonyl)phenyl]-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and selectivity. The adamantane moiety contributes to the compound’s stability and lipophilicity, facilitating its cellular uptake. The sulfonyl group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins .
Comparison with Similar Compounds
N-[4-(1-azepanylsulfonyl)phenyl]-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide can be compared with other similar compounds, such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also contain a triazole ring and exhibit anticancer activity, but they lack the adamantane and azepane moieties.
1,2,4-triazole derivatives: These compounds share the triazole ring but differ in other structural features, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C25H33N5O3S |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C25H33N5O3S/c31-23(24-12-19-11-20(13-24)15-25(14-19,16-24)30-18-26-17-27-30)28-21-5-7-22(8-6-21)34(32,33)29-9-3-1-2-4-10-29/h5-8,17-20H,1-4,9-16H2,(H,28,31) |
InChI Key |
JMFPGDXWQQMVIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC=N6 |
Origin of Product |
United States |
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